molecular formula C10H12O B146817 3-Ethylacetophenone CAS No. 22699-70-3

3-Ethylacetophenone

Cat. No. B146817
CAS RN: 22699-70-3
M. Wt: 148.2 g/mol
InChI Key: ZRYRILAFFDKOPB-UHFFFAOYSA-N
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Description

3-Ethylacetophenone is a chemical compound that is related to acetophenone but with an ethyl group attached to the aromatic ring. Although none of the provided papers directly discuss 3-Ethylacetophenone, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties, which can be informative for understanding 3-Ethylacetophenone.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For example, the synthesis of a compound for Alzheimer's disease treatment involved directed ortho-metallation methodology starting from 3-hydroxyacetophenone . Another synthesis involved a two-step procedure from mercaptoacetic acid and 2-chloroacrylonitrile to produce ethyl 3-aminothiophene-2-carboxylate with a high yield . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethylacetophenone has been characterized using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of a dimeric compound was determined to be in the triclinic crystal class with specific cell parameters . This level of detail in molecular structure analysis is crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involving acetophenone derivatives can be complex. For example, a novel three-component condensation involving benzalacetophenone was reported to form a cyclohexene carboxylate derivative . The Fries rearrangement was used in the synthesis of 4-Choloro-2-hydroxyacetophenone . These reactions are indicative of the versatility of acetophenone derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives are closely related to their molecular structures. For example, the presence of hydrogen bonds in the crystal structure can influence the melting point and solubility of the compound . The overall yield of the synthesis process, as well as the practicality of isolation points for the compounds, are also important aspects of their physical properties .

Scientific Research Applications

1. Fluorescent Sensor and Logic Gate Behavior

3-Ethylacetophenone derivatives, such as those involving 2-hydroxyacetophenone, have been used in the creation of fluorescent sensors. For instance, a study highlighted the use of a Schiff base derived from 2-hydroxyacetophenone and ethylene diamine as a sensor for Al3+ ions, showing an enhanced fluorescence intensity upon interaction. This compound also demonstrated applications in live cell imaging and exhibited INHIBIT logic gate behavior with specific ions as inputs (Das et al., 2017).

2. Synthesis of p-Ethylbenzoic Acid

3-Ethylacetophenone can be synthesized from benzene and ethyl acetate and is used as a precursor in the synthesis of p-ethylbenzoic acid. This process includes the study of reaction conditions to optimize the yield, which was found to be 46.0% under optimal conditions (Xiao-jun, 2003).

3. Physical and Thermal Property Alteration

In another study, the physical, thermal, and spectral properties of 3-Nitroacetophenone were altered through biofield energy treatment. This treatment led to a change in properties like crystallite size, melting temperature, thermal stability, particle size, and surface area, suggesting potential applications in material science (Trivedi et al., 2015).

4. Corrosion Inhibition

3-Ethylacetophenone derivatives like 3-nitroacetophenone have been evaluated for their ability to inhibit corrosion of mild steel in acidic media. This study revealed that these compounds can act as eco-friendly corrosion inhibitors, with the efficiency increasing with concentration (Ibrahim et al., 2022).

5. Antibacterial Agents

Derivatives of 3-Ethylacetophenone, such as 3,4,5-Triethylacetophenone, have been synthesized and studied for their potential as antibacterial agents. The study indicated that these compounds could be potent against various bacterial strains, highlighting their significance in pharmaceutical research (Roth & Aig, 1987).

properties

IUPAC Name

1-(3-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYRILAFFDKOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177223
Record name Acetophenone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylacetophenone

CAS RN

22699-70-3
Record name Acetophenone, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
JR Cho, MH Lee, CG Park, JH Kim… - Korean journal of …, 2014 - koreascience.kr
… 4-Ethylacetophenone, 3-ethylbenzaldehyde, 3-ethylacetophenone, and 4-… 로부터 4-ethylacetophenone, 3-ethylbenzaldehyde, 3-ethylacetophenone 및 4-ethylbenzaldehyde 그리고 칠성…
Number of citations: 2 koreascience.kr
C Xiu, W Zhang, B Xu, KAG Wyckhuys, X Cai, H Su… - Biological Control, 2019 - Elsevier
… , seven electrophysiologically-active compounds were found; and in ensuing behavioral assays, ladybeetles preferred five kinds of volatiles (ie, p-diethylbenzene, 3-ethylacetophenone, …
Number of citations: 35 www.sciencedirect.com
E Schrötter, H Schubert - Die Pharmazie, 1970 - europepmc.org
Regioselective synthesis of 5-alkylsalicylates, 5-alkyl-2-hydroxy-acetophenones, and 5-alkyl-2-hydroxy-benzophenones by [3+ 3] cyclization of 1, 3-bis (silyl enol ethers) with 2-alkyl-1, 1 …
Number of citations: 1 europepmc.org
N RABJOHN, DW ROSENBURG - The Journal of Organic …, 1959 - ACS Publications
… ofimpure 2- hydroxy-4,5,6-trimethoxy-3-ethylacetophenone (IX). An additional quantity of product was isolated from the solution which remained after the alkali extraction by7 evaporat…
Number of citations: 10 pubs.acs.org
LE Collins, GP Bryning, ME Wakefield… - Journal of Stored …, 2007 - Elsevier
… EAG response: 5-methylbutyrolactone and 3-methylbutyrolactone are isomers of 4-methylbutyrolactone while 4-ethylacetophenone was tested as a substitute for 3-ethylacetophenone. …
Number of citations: 43 www.sciencedirect.com
RD Mortimer - Journal of agricultural and food chemistry, 1993 - ACS Publications
… 2-Amino-3-ethylacetophenone (II) is a very weak base, presumably as a result of intramolecular hydrogen bonding between the amino protons andthe carbonyl group.As a result, 84 % …
Number of citations: 2 pubs.acs.org
JB Rayaisse - 2011 - doc.rero.ch
… A Folonzo cependant, des composés individuels tels que le benzaldehyde et le 3-ethylacetophenone, diffusés à dose 10 fois supérieures à la dose naturelle ont augmenté les captures …
Number of citations: 3 doc.rero.ch
RD Desai, M Ekhlas - Proceedings Mathematical Sciences, 1938 - ias.ac.in
… -5-ethylacetophenone, n and nota trace of the isomeric 2 : 6-dihydroxy-3-ethylacetophenone, which was synthesised as follows : Synthesis of 2 : 6-dihydroxy-3-ethylacetophenone.-- …
Number of citations: 2 www.ias.ac.in
RD Desai, M Ekhlas - Proceedings of the Indian Academy of Sciences …, 1938 - Springer
… -5-ethylacetophenone, n and nota trace of the isomeric 2 : 6-dihydroxy-3-ethylacetophenone, which was synthesised as follows : Synthesis of 2 : 6-dihydroxy-3-ethylacetophenone.-- …
Number of citations: 7 link.springer.com
M Ehrhardt - Marine Chemistry, 1987 - Elsevier
A number of aromatic alcohols, aldehydes and ketones were found in organic concentrates obtained by liquid-solid adsorption from the waters of Hamilton Harbour, Bermuda. The …
Number of citations: 40 www.sciencedirect.com

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